![molecular formula C16H16N4O3S2 B12178357 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178357.png)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of appropriate thiosemicarbazide derivatives with various aldehydes or ketones under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide exhibit significant antimicrobial properties. Specifically:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This disruption can lead to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Comparative Efficacy : In comparative studies, derivatives of this compound have shown antibacterial activity significantly higher than standard antibiotics like ampicillin and streptomycin by a factor of 10–50 times.
Anticancer Properties
The anticancer potential of this compound is also noteworthy:
- Inhibition of Cellular Pathways : Preliminary research suggests that the compound may inhibit specific kinases or proteases involved in cancer cell signaling pathways. This inhibition could lead to programmed cell death (apoptosis) in cancerous cells .
- Case Studies : Various case studies have documented the efficacy of similar thiadiazole derivatives in reducing tumor size and inhibiting metastasis in animal models. For instance, one study highlighted a derivative's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .
The structural characteristics of this compound suggest diverse pharmacological properties:
- Antimicrobial Research : A series of studies have confirmed the antimicrobial activity of indole derivatives, with this compound showing promising results against resistant bacterial strains.
- Cancer Research : Ongoing research is focused on elucidating the specific molecular targets of this compound in cancer therapy. Early results indicate potential pathways that may be exploited for therapeutic interventions .
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole or thiazole derivatives.
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features:
- Thiadiazole and thiazole rings: These heterocyclic structures are known for their diverse biological activities.
- Methoxymethyl group: Located at the 5-position of the thiadiazole ring, this substituent may enhance lipophilicity and bioavailability.
- Methoxyphenyl substituent: Positioned at the 2-position of the thiazole ring, this group can influence pharmacological properties.
The molecular formula is C16H16N4O3S2 with a molecular weight of 376.5 g/mol .
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains . The structural features contribute to their ability to disrupt microbial cell processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structural motifs have been tested against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The results indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases .
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound A | A-431 | 1.61 ± 1.92 | Apoptosis induction |
Compound B | Jurkat | 1.98 ± 1.22 | Kinase inhibition |
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties exhibited by thiadiazole derivatives. In studies evaluating various analogs, some compounds demonstrated significant protective effects in seizure models . The mechanism is thought to involve modulation of neurotransmitter release and receptor activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction: It could interact with specific receptors or proteins that regulate cellular processes.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing various thiadiazole derivatives against Mycobacterium tuberculosis, a compound structurally related to this compound showed promising results against resistant strains .
Case Study 2: Anticancer Activity
A comparative analysis of several thiazole and thiadiazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines. The study concluded that structural modifications significantly impact biological efficacy .
Properties
Molecular Formula |
C16H16N4O3S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-22-8-14-19-20-16(25-14)18-13(21)7-11-9-24-15(17-11)10-4-3-5-12(6-10)23-2/h3-6,9H,7-8H2,1-2H3,(H,18,20,21) |
InChI Key |
SVJBGWADWQLOJI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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